Enrofloxacin lactate is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. It is primarily utilized for its antibacterial properties against a broad spectrum of Gram-negative and some Gram-positive bacteria. Enrofloxacin lactate improves the solubility and stability of enrofloxacin, making it more effective for therapeutic applications.
Enrofloxacin is synthesized from a combination of various chemical precursors, including lactic acid, which is integral to the formation of enrofloxacin lactate. The compound is derived from the parent molecule enrofloxacin through specific chemical modifications that enhance its pharmacological properties.
Enrofloxacin lactate is classified as an antibiotic within the fluoroquinolone family. It is specifically categorized for veterinary use, targeting infections in livestock and companion animals. The compound exhibits bactericidal activity by inhibiting bacterial DNA synthesis.
The synthesis of enrofloxacin lactate involves several steps, typically starting with the base compound enrofloxacin. A common method includes the reaction of enrofloxacin with lactic acid in a controlled environment to form the lactate salt.
Technical Details:
Enrofloxacin lactate retains the core structure of enrofloxacin while incorporating a lactic acid moiety, which enhances its solubility. The molecular formula can be represented as C_19H_22F_2N_3O_3 (for enrofloxacin) combined with lactic acid (C_3H_6O_3).
The primary reaction involved in forming enrofloxacin lactate is the esterification between enrofloxacin and lactic acid. This reaction results in the formation of an ester bond, enhancing the solubility and bioavailability of the antibiotic.
Technical Details:
Enrofloxacin lactate exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these targets, it prevents bacterial cell division and leads to cell death.
Enrofloxacin lactate is primarily used in veterinary medicine for treating bacterial infections in animals such as cattle, pigs, and poultry. Its enhanced solubility allows for effective administration via injection or oral routes. It has been shown to be effective against infections like mastitis in dairy animals and respiratory diseases in livestock.
In addition to therapeutic applications, research continues into its effects on microbial populations and resistance patterns, highlighting its significance in both clinical and agricultural settings. Studies have also explored its pharmacokinetics and metabolism within different animal species, contributing to better understanding its clinical efficacy and safety profiles .
The conversion of enrofloxacin free base to its lactate salt is an acid-base reaction driven by proton transfer from lactic acid to the piperazinyl nitrogen of enrofloxacin. This process is optimized through stringent control of:
Table 1: Optimization Parameters for Enrofloxacin Lactate Salt Formation
Parameter | Optimal Range | Impact on Product Quality |
---|---|---|
Molar Ratio (Enro:Lactic) | 1:1.05 – 1:1.15 | Prevents free base crystallization; minimizes acidity |
Temperature Control | 40–45°C | Accelerates dissolution; avoids thermal degradation |
Reaction Duration | 45–60 minutes | Ensures complete protonation |
Final pH Adjustment | 3.8–4.2 | Maximizes solubility and shelf-life stability |
Post-reaction, the solution is adjusted to pH 3.8–4.2 using sodium hydroxide or additional lactic acid. This pH range maximizes solubility while minimizing hydrolysis of the β-keto carboxylic acid moiety in enrofloxacin [1] [4].
Enrofloxacin lactate injectables are susceptible to oxidative degradation via piperazine ring cleavage and defluorination. Reductive acidification—combining acidic pH with antioxidants—provides chemical stabilization:
Table 2: Effectiveness of Reductive Stabilizers in Enrofloxacin Lactate Formulations
Stabilizer System | Enrofloxacin Recovery (%) | Degradation Products Detected |
---|---|---|
Unstabilized Control | 89.2 ± 1.5 (28 days) | N-Ethylpiperazine; Desfluoroenrofloxacin |
0.1% NaHSO₃ | 98.6 ± 0.8 (28 days) | None above detection limits |
0.1% NaHSO₃ + 0.01% EDTA | 99.1 ± 0.6 (28 days) | None above detection limits |
Stabilized solutions undergo nitrogen sparging to displace residual oxygen prior to vial filling, further extending shelf-life [1] [2].
Translating bench-scale protocols to industrial manufacturing introduces multifaceted challenges:
Table 3: Industrial Manufacturing Parameters and Quality Control Checkpoints
Process Stage | Critical Control Points | Quality Assurance Metrics |
---|---|---|
Salt Formation | Lactic acid dosing accuracy; pH | Residual free base ≤0.5%; pH 3.8–4.2 |
Antioxidant Addition | NaHSO₃ concentration; mixing time | NaHSO₃ 0.10 ± 0.02%; dissolved oxygen ≤0.5 ppm |
Filtration & Filling | Membrane integrity; particulate counts | Sterility (USP <71>); visible particulates absent |
Terminal Packaging | Headspace nitrogen purge; seal integrity | Oxygen headspace ≤2%; container-closure integrity |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: